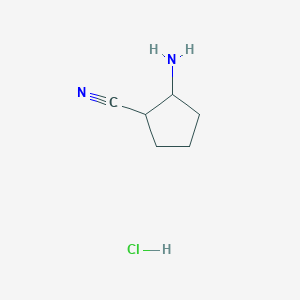![molecular formula C28H48FeP2 B14787073 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene: is a compound that belongs to the class of ferrocene derivatives. Ferrocene derivatives are known for their unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This particular compound is characterized by the presence of two bis(1,1-dimethylethyl)phosphino groups attached to the ferrocene core. These phosphino groups are known for their ability to act as ligands, making this compound useful in various catalytic and coordination chemistry applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene typically involves the reaction of ferrocene with bis(1,1-dimethylethyl)phosphino reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the ferrocene derivative is reacted with bis(1,1-dimethylethyl)phosphine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The phosphino groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and silver nitrate (AgNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and a suitable base.
Major Products:
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new ferrocene derivatives with different ligands.
Aplicaciones Científicas De Investigación
1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation reactions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene exerts its effects is primarily through its ability to act as a ligand. The phosphino groups can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and more. The ferrocene core provides stability and electronic properties that enhance the compound’s reactivity .
Comparación Con Compuestos Similares
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene derivative with diphenylphosphino groups.
1,2-Bis(diphenylphosphino)ethane (dppe): A similar bidentate ligand but with an ethane backbone instead of a ferrocene core.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: A benzene derivative with similar phosphino groups.
Uniqueness: 1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene is unique due to its ferrocene core, which imparts distinct electronic properties and stability. The presence of bulky bis(1,1-dimethylethyl)phosphino groups also provides steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes .
Propiedades
Fórmula molecular |
C28H48FeP2 |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;ditert-butyl-[[2-(ditert-butylphosphanylmethyl)cyclopenta-1,3-dien-1-yl]methyl]phosphane;iron(2+) |
InChI |
InChI=1S/C23H43P2.C5H5.Fe/c1-20(2,3)24(21(4,5)6)16-18-14-13-15-19(18)17-25(22(7,8)9)23(10,11)12;1-2-4-5-3-1;/h13-15H,16-17H2,1-12H3;1-5H;/q2*-1;+2 |
Clave InChI |
HEIVQJRWTUOXSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(CC1=C(C=C[CH-]1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)


![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)


![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)


![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
